Antimony pentasulfide

Description

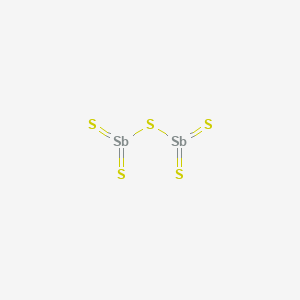

Structure

2D Structure

Propriétés

IUPAC Name |

[bis(sulfanylidene)-λ5-stibanyl]sulfanyl-bis(sulfanylidene)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5S.2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKVREKQVQREQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sb](=S)S[Sb](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S5Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046583 | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow odorless solid; [Merck Index] | |

| Record name | Antimony pentasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1315-04-4 | |

| Record name | Antimony pentasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony sulfide (Sb2S5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony pentasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques and Spectroscopic Analysis

Structural Elucidation

The arrangement of atoms and the crystalline properties of antimony pentasulfide are fundamental to its behavior and applications. Techniques such as X-ray diffraction, Raman spectroscopy, and transmission electron microscopy provide detailed insights into its structural characteristics.

X-ray diffraction (XRD) is an essential technique for identifying the crystalline phases present in a material. For antimony compounds, XRD can distinguish between different sulfides, such as antimony trisulfide (Sb₂S₃) and this compound (Sb₂S₅). While pure this compound is known to be a nonstoichiometric compound with a complex and not fully determined structure, XRD patterns are crucial for verifying its formation and assessing the presence of other crystalline impurities. wikipedia.org For instance, in studies involving the synthesis of antimony sulfide (B99878) thin films, XRD is routinely used to confirm the formation of the desired crystalline phase. acs.orgnih.gov The analysis of diffraction patterns helps in determining lattice parameters and identifying the specific crystal structure, which for related compounds like stibnite (B1171622) (Sb₂S₃) is orthorhombic. researchgate.netresearchgate.net

Micro-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing a fingerprint of its chemical structure and crystalline phase. For this compound, Raman spectroscopy can detect the characteristic S–S vibrational modes at approximately 450 cm⁻¹ and Sb–S bonds around 300 cm⁻¹. This allows for the confirmation of the sulfide network and helps in assessing the purity of the crystalline structure. The technique is also sensitive enough to detect the presence of minute impurities, such as antimony oxides, which might form during synthesis or processing. acs.org The Raman spectra of related antimony compounds, like stibnite, are well-characterized and can serve as a reference for identifying specific vibrational modes. csic.es

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable for analyzing the nanostructure of materials. These techniques provide direct imaging of the material at the nanoscale, revealing details about particle size, shape, and morphology. For antimony sulfide nanostructures, TEM analysis has been used to observe various morphologies, including nanowires, nanorods, and nanoparticles. researchgate.net HRTEM goes a step further by providing atomic-resolution images, which can be used to examine the crystal lattice and identify defects. The combination of TEM imaging with selected area electron diffraction (SAED) allows for the determination of the crystal structure of individual nanoparticles. rsc.orgutupub.fi

Morphological and Compositional Analysis

Understanding the surface features and elemental composition of this compound is crucial for its application. Techniques like scanning electron microscopy with energy-dispersive X-ray spectroscopy and X-ray photoelectron spectroscopy provide this vital information.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements on the surface of a material. For this compound, XPS can be used to validate the oxidation state of antimony, which is expected to be +5. However, analysis has often indicated that the antimony is in the +3 oxidation state, suggesting a more complex structure than the simple Sb₂S₅ formula implies. wikipedia.org XPS depth profiling can be employed to analyze the elemental composition as a function of depth, revealing the distribution of antimony, sulfur, and any oxygen contamination within the material. scirp.org The binding energies of the Sb 3d and S 2p core levels provide characteristic signatures for identifying the antimony sulfide phase and detecting the presence of oxides or other surface species. nih.govscirp.org

Spectroscopic Investigations of Electronic Structure and Bonding

Spectroscopic analysis is a cornerstone in the characterization of this compound, offering a window into its electronic transitions, vibrational modes, and the nature of its chemical bonds.

UV-Vis absorption spectroscopy is a fundamental technique used to determine the optical band gap of semiconductor materials like this compound. The process involves irradiating a sample with ultraviolet and visible light and measuring the wavelengths at which the material absorbs energy. analyzetest.com This absorption corresponds to the excitation of electrons from the valence band to the conduction band. analyzetest.com The optical band gap is a critical parameter that dictates the material's electronic and optical properties, influencing its potential applications in devices such as solar cells. researchgate.netresearchgate.net

The band gap of antimony sulfide materials can vary depending on factors like crystallinity, stoichiometry, and the presence of dopants. For instance, thin films of antimony sulfide have shown band gaps ranging from 1.64 eV to 2.00 eV, with variations observed upon annealing at different temperatures. researchgate.netresearchgate.net Specifically, a transition from an amorphous to a polycrystalline structure in Sb₂S₃ thin films, induced by annealing, has been shown to decrease the direct band gap energy from 2.00 eV to 1.63 eV. researchgate.net In some cases, antimony sulfide exhibits an indirect band gap of approximately 1.7-1.9 eV, which is suitable for the absorption of visible light. researchgate.net The synthesis method and conditions, such as the use of different precursors and deposition temperatures, can also influence the resulting band gap. researchgate.net

The analysis of UV-Vis spectra often involves creating a Tauc plot, which helps in extrapolating the band gap energy. nih.gov Studies on antimony sulfide thin films of varying thicknesses have reported band gap values between 1.70 eV and 1.80 eV. nih.gov It is important to note that while often referred to as this compound, many spectroscopic studies are performed on the more stable antimony trisulfide (Sb₂S₃), which can be synthesized from this compound. researchgate.net The similar elemental composition leads to related, though not identical, electronic properties.

Table 1: Reported Band Gap Values for Antimony Sulfide

| Preparation Method/Condition | Material Form | Band Gap (eV) | Citation |

|---|---|---|---|

| Thermal Evaporation from Sb₂S₅ | Thin Film | 1.64 - 1.92 | researchgate.net |

| Vacuum Annealing | Thin Film | 2.00 (amorphous) to 1.63 (polycrystalline) | researchgate.net |

| General Range | Crystalline | 1.7 - 1.9 (indirect) | researchgate.net |

| Varying Film Thickness | Thin Film | 1.70 - 1.80 | nih.gov |

| Fe-doping | Thin Film | 1.89 (pure) to 2.00 (doped) | researchgate.net |

Infrared (IR) spectroscopy is a powerful tool for probing the chemical bonds within a molecule. rsc.orglibretexts.org By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the functional groups present in a compound. savemyexams.comspecac.com Each type of bond (e.g., Sb-S, S-S) vibrates at a characteristic frequency, and the resulting absorption peaks can be used to identify these bonds. libretexts.org

In the context of this compound, IR spectroscopy can be used to characterize the material and study its thermal decomposition. dtic.mil The technique is also invaluable for investigating reactive intermediates formed in reactions involving antimony compounds. For example, solid-state reactions in an antimony pentafluoride matrix can generate carbocations and other reactive species, which can be identified by their unique IR absorption spectra. acs.orgacs.org

The interpretation of IR spectra involves assigning absorption bands to specific vibrational modes. rsc.org While complex molecules can produce intricate spectra, certain functional groups have characteristic absorption ranges that make them readily identifiable. savemyexams.com For antimony sulfides, distinguishing between different stoichiometries (e.g., Sb₂S₃ vs. Sb₂S₅) and identifying the presence of unreacted sulfur can be achieved through careful analysis of the IR spectrum. dtic.mil

Table 2: General Infrared Absorption Ranges for Relevant Bonds

| Bond | Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| C=O | Carbonyl | 1640–1815 |

| O-H | Alcohol/Phenol | 3200-3600 (broad) |

| C-H | Alkane | 2850-2960 |

| Sb-S | Antimony-Sulfur | Lower frequency region (Far-IR) |

Note: Specific absorption frequencies for Sb-S bonds in this compound are typically found in the far-infrared region and are less commonly reported in general literature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the detailed molecular structure of compounds. libretexts.org It is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field and absorb electromagnetic radiation at a specific frequency. libretexts.org The chemical environment of each nucleus influences this frequency, providing information about the connectivity and spatial arrangement of atoms. libretexts.org

While direct NMR studies on solid this compound are not commonly found, the technique is extensively used to study related antimony compounds and their interactions. A particularly relevant area of research is the study of antimony pentafluoride (SbF₅) and its complexes. researchgate.netacs.orgrsc.org ¹⁹F NMR is a powerful probe for investigating the structure of fluorine-containing antimony species, including polyanions like Sb₂F₁₁⁻ that form in solutions of antimony pentafluoride. researchgate.netrsc.org

The interaction between antimony trifluoride (SbF₃) and antimony pentafluoride has also been studied using ¹⁹F NMR, revealing the formation of "fluxional" molecules in solution. researchgate.net These studies demonstrate the capability of NMR to characterize complex equilibria and short-lived species. In the context of this compound, NMR could potentially be used to study its dissolution products or its interaction with other reagents in solution, providing insights into its chemical reactivity and the nature of the species formed. For instance, the formation of carbocations by the reaction of organic compounds with the superacidic mixture of HSO₃F and SbF₅ has been famously demonstrated using NMR. acs.org

Theoretical Studies and Computational Chemistry

Quantum Mechanical Calculations for Electronic and Structural Properties

Quantum mechanical calculations are essential for understanding the electronic and structural properties of antimony compounds. exaly.com These calculations, often based on density functional theory (DFT), can predict various material characteristics. For instance, calculations on antimony sulfide (B99878) (Sb₂S₃), a related compound, have been used to determine its lattice constants, energy gap, and optical properties like the static dielectric constant and refractive index. utm.my The electronic structure of materials is a key focus, as it governs their electrical and optical behavior. arxiv.orgresearchgate.net Studies have explored the band structure of materials like the skutterudite (B1172440) CoSb₃, comparing computational results with experimental data from quantum oscillations to understand its metallic nature and potential for topological states. aps.org

The accuracy of these calculations is highly dependent on the chosen computational methods and parameters. For example, different functionals within DFT can yield varying results for properties like reaction barriers. nih.gov Therefore, careful validation against experimental data is crucial.

Density Functional Theory (DFT) for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energy changes involved in chemical reactions. montclair.edu It allows researchers to model the pathways of complex reactions, including those involving transition metal catalysis, by calculating the energies of reactants, products, intermediates, and transition states. montclair.edu While DFT, particularly with generalized gradient approximation (GGA) functionals, can be very effective for many systems, its accuracy can vary. nih.gov For instance, GGA-DFT can perform well for many molecule-metal surface reactions but may be less accurate for gas-phase reactions or certain surface reactions where charge transfer is significant. nih.gov

In the context of antimony compounds, DFT can be applied to understand their formation and reactivity. For example, it can be used to study the mechanisms of antimony precipitation from wastewater by sulfate-reducing bacteria, where antimony trisulfide (Sb₂S₃) is a primary product. mdpi.com Additionally, DFT is employed to investigate the thermodynamics of reactions such as the fluorination of organic compounds using antimony trifluoride. montclair.edu

Ab Initio Molecular Dynamics for Liquid-State Behavior and Oligomerization

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations with classical molecular dynamics. aps.org This method allows for the study of the dynamic behavior of atoms and molecules in the liquid state without relying on empirical parameters. aps.orgaps.org AIMD simulations have been instrumental in understanding the complex behavior of liquid antimony and its compounds. aps.orgnih.gov

For instance, AIMD studies on liquid antimony have revealed a transition in the supercooled liquid phase from a high-temperature, undistorted state to a low-temperature phase with increasing Peierls-like distortion. aps.org These simulations have also shown that the properties of liquid antimony are significantly influenced by its mass density. aps.org In the case of liquid antimony pentafluoride (SbF₅), AIMD simulations have confirmed its strong tendency to form oligomeric chains through cis-fluorine bridges, a process that is diffusion-limited and barrierless. researchgate.netaip.org These simulations provide detailed insights into the structure and bonding of these complex liquids. aip.org

| Simulation Details for Liquid Antimony | |

| Method | Ab initio molecular dynamics |

| System | Supercooled-liquid antimony |

| Key Observation | Transition from an undistorted high-temperature phase to a Peierls-like distorted low-temperature phase. |

| Influencing Factor | Mass density significantly affects material properties. |

| Reference | aps.org |

| Simulation Details for Liquid Antimony Pentafluoride | |

| Method | Ab initio molecular dynamics |

| System | Liquid SbF₅ |

| Key Observation | Strong tendency to form oligomers via cis-fluorine chains. |

| Process Nature | Barrierless, diffusion-limited oligomerization. |

| Reference | researchgate.netaip.org |

Computational Modeling of Interfaces in Antimony Sulfide Composites

Computational modeling is a critical tool for understanding and optimizing the interfaces within composite materials, particularly in applications like solar cells. frontiersin.org For antimony sulfide-based devices, the interface between the antimony sulfide absorber layer and other materials, such as the electron transport layer (ETL) or hole transport layer (HTL), plays a crucial role in device performance. researchgate.net

Simulations can predict how different materials will interact at the interface, including the alignment of energy bands and the formation of defects. frontiersin.orgresearchgate.net For example, studies have shown that using indium gallium zinc oxide (IGZO) as an ETL in an Sb₂S₃ solar cell can reduce trap states at the interface and create a strong electric field that minimizes recombination. researchgate.net Similarly, computational models can be used to screen for optimal HTL materials by comparing their properties, such as hole mobility. researchgate.net These models help in designing more efficient device architectures by predicting the performance of different material combinations before they are experimentally fabricated. frontiersin.org

| Interface Modeling in Sb₂S₃ Solar Cells | |

| Component | Material |

| Electron Transport Layer (ETL) | Indium Gallium Zinc Oxide (IGZO) |

| Hole Transport Layer (HTL) | Molybdenum Trioxide (MoO₃) |

Predictive Modeling for Material Design and Property Optimization

Predictive modeling has become an indispensable tool in materials science for designing new materials and optimizing their properties for specific applications. nanografi.com These computational techniques allow researchers to forecast the behavior of materials under various conditions, thereby accelerating the development of advanced materials. nanografi.comresearchgate.net

In the context of antimony compounds, predictive modeling can be used to design materials with tailored properties for applications such as solar cells. aip.org For example, by simulating the effects of alloying antimony sulfide (Sb₂S₃) with other elements, researchers can predict the resulting changes in properties like the band gap and absorption coefficient. researchgate.net This allows for the computational design of novel absorber materials with enhanced efficiency. researchgate.net Furthermore, predictive models can be integrated with artificial intelligence and machine learning to rapidly screen vast numbers of potential materials and processing conditions, guiding experimental efforts toward the most promising candidates for high-performance devices. aip.org

Reaction Pathways and Kinetic Mechanisms

Dissolution Kinetics of Antimony Sulfides

The dissolution of antimony sulfides, primarily in the form of stibnite (B1171622) (Sb₂S₃), which is chemically related to antimony pentasulfide (Sb₂S₅), is a critical step in the hydrometallurgical extraction of antimony. The kinetics of this process are significantly affected by the chemical environment, particularly in acidic and alkaline solutions.

Leaching Kinetics in Acidic and Alkaline Media

The leaching of antimony sulfides has been extensively studied in both acidic and alkaline environments to optimize antimony recovery. In alkaline media, such as sodium hydroxide (B78521) (NaOH) and sodium sulfide (B99878) (Na₂S) solutions, stibnite dissolves to form thioantimonite complexes. The reaction in NaOH solution is thermodynamically feasible and spontaneous. Studies have shown that the dissolution process in alkaline solutions can be complex, involving the formation of various soluble antimony species. smolecule.com

In acidic media, such as hydrochloric acid (HCl), the dissolution of stibnite also occurs, often enhanced by the presence of an oxidant. For instance, in HCl solutions, stibnite can be leached to extract antimony. t3db.ca The presence of ferric ions (Fe³⁺) in sulfuric acid (H₂SO₄) solutions has been shown to have a positive effect on stibnite dissolution. t3db.ca In the absence of ferric ions, leaching in acidic solutions can produce hydrogen sulfide (H₂S). t3db.ca

The kinetics of these leaching processes are often analyzed using models like the shrinking core model, which can help identify the rate-determining step, be it diffusion through a product layer or the chemical reaction at the mineral surface. smolecule.comcymitquimica.com

Influence of Reaction Conditions on Kinetics

The rate of antimony sulfide dissolution is highly dependent on several reaction conditions, including temperature, pH, stirring speed, and the presence of catalysts or other reagents.

Temperature: An increase in temperature generally has a positive and significant effect on the dissolution rate of antimony sulfides in both acidic and alkaline media. sci-hub.stgoogle.com For example, in NaOH solutions, higher temperatures enhance the rate of antimony transfer into the solution. Similarly, in H₂SO₄-NaCl-O₂ solutions, temperature has a large effect on the antimony dissolution rate, suggesting that the process is controlled by a chemical surface reaction. t3db.ca The apparent activation energy (Ea), a measure of the temperature sensitivity of the reaction rate, has been determined in various studies. For stibnite leaching in NaOH solution, an Ea of approximately 50.7 kJ mol⁻¹ suggests the process is kinetically controlled. In another study in basic solution, the activation energy for the initial chemical reaction was found to be 10.2 kJ/mol, while diffusion through the ash layer had an activation energy of 33.4 kJ/mol. smolecule.comchemicalbook.com In alkaline sodium sulfide, the use of ultrasound has been shown to reduce the apparent activation energy from 48.39 kJ/mol to 33.88 kJ/mol. nobleintermediates.com

pH and Lixiviant Concentration: The concentration of the leaching agent is a critical factor. In alkaline leaching, increasing the concentration of NaOH and Na₂S generally increases the rate of stibnite dissolution. smolecule.comsci-hub.st The ratio of Na₂S to NaOH can also significantly affect antimony recovery, with a 1:1 weight ratio showing maximum leaching rates in one study. sci-hub.st In acidic leaching, a higher concentration of HCl or H₂SO₄ also tends to improve the dissolution of antimony. t3db.cagoogle.com

Stirring Speed and Particle Size: The agitation rate and the particle size of the antimony sulfide material also play crucial roles. A higher stirring speed can enhance the mass transfer of reactants and products, thereby increasing the leaching rate. wikipedia.org Conversely, a decrease in particle size increases the surface area available for reaction, leading to a faster dissolution rate. smolecule.comsci-hub.st

Ultrasound: The application of ultrasound has been shown to significantly enhance the leaching kinetics of antimony from refractory gold ore in alkaline sodium sulfide. Ultrasound increases the leaching rate, accelerates the process, and allows for lower temperatures and reagent concentrations. nobleintermediates.com It achieves this by reducing the apparent activation energy of the reaction. nobleintermediates.com

| Leaching Medium | Parameter | Effect on Dissolution Rate | Apparent Activation Energy (Ea) | Reference |

| NaOH | Temperature | Positive | ~50.7 kJ/mol | |

| NaOH | Particle Size | Smaller size increases rate | - | |

| NaOH | NaOH Concentration | Higher concentration increases rate | - | smolecule.com |

| Na₂S + NaOH | Temperature | Positive | ~44 kJ/mol | sci-hub.st |

| Na₂S + NaOH | Na₂S and NaOH Concentration | Higher concentration increases rate | - | sci-hub.st |

| Na₂S + NaOH | Particle Size | Smaller size increases rate | - | sci-hub.st |

| H₂SO₄-NaCl-O₂ | Temperature | Positive | - | t3db.ca |

| Alkaline Na₂S with Ultrasound | Temperature | Positive | 33.88 kJ/mol (with ultrasound) | nobleintermediates.com |

Conversion and Alloying Reactions in Electrochemical Systems

Antimony sulfides, including Sb₂S₃ and by extension Sb₂S₅, have garnered significant interest as high-capacity anode materials for next-generation batteries, such as sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). Their electrochemical energy storage mechanism involves a combination of conversion and alloying reactions.

In the context of SIBs, the reaction mechanism for Sb₂S₃ with sodium ions (Na⁺) is generally proposed to occur in two steps:

Conversion reaction: Sb₂S₃ + 6Na⁺ + 6e⁻ → 2Sb + 3Na₂S

Alloying reaction: 2Sb + 6Na⁺ + 6e⁻ → 2Na₃Sb

This dual mechanism results in a high theoretical capacity. Similarly, in LIBs, Sb₂S₃ undergoes conversion and alloying reactions with lithium ions (Li⁺). The initial discharge involves the conversion of Sb₂S₃ to metallic antimony (Sb) and lithium sulfide (Li₂S), followed by the alloying of Sb with Li to form Li₃Sb.

The electrochemical performance, including reversible capacity and cycle stability, is influenced by factors such as the material's morphology and the presence of conductive additives like carbon nanotubes or graphene. These additions can help mitigate the large volume changes that occur during the sodiation/desodiation or lithiation/delithiation processes, which can otherwise lead to poor cycling stability.

| Electrochemical System | Reaction Type | Reactants | Products | Reference |

| Sodium-ion Battery (SIB) | Conversion | Sb₂S₃, Na⁺, e⁻ | Sb, Na₂S | |

| Sodium-ion Battery (SIB) | Alloying | Sb, Na⁺, e⁻ | Na₃Sb | |

| Lithium-ion Battery (LIB) | Conversion | Sb₂S₃, Li⁺, e⁻ | Sb, Li₂S | |

| Lithium-ion Battery (LIB) | Alloying | Sb, Li⁺, e⁻ | Li₃Sb |

Precipitation Mechanisms (e.g., Microbial-Mediated Precipitation)

The precipitation of antimony from aqueous solutions is an important process for wastewater treatment and environmental remediation. One promising approach involves the use of microorganisms, particularly sulfate-reducing bacteria (SRB).

SRB can mediate the precipitation of antimony through the production of sulfide ions. In a process known as bioremediation, SRB like Desulfovibrio desulfuricans can be used to treat antimony-containing wastewater. The mechanism involves the adsorption of antimonite (Sb(III)) and antimonate (B1203111) (Sb(V)) onto the bacterial cell surface, followed by precipitation as antimony sulfides (Sb₂S₃ and Sb₂S₅). The cell surface acts as a critical site for these transformation and precipitation reactions.

The efficiency of microbial-mediated antimony precipitation is influenced by abiotic factors such as pH and temperature. Studies have shown that optimal precipitation of both Sb(III) and Sb(V) by SRB occurs at near-neutral pH (around 6-7) and at temperatures between 25-35 °C. The carbon-to-nitrogen ratio in the growth medium also affects the precipitation efficiency. Besides direct precipitation as sulfides, coprecipitation with other microbially formed minerals can also play a role in antimony removal.

Reaction Mechanisms in Organic and Organometallic Chemistry involving this compound

The role of this compound in organic and organometallic chemistry is not as extensively documented as that of other antimony compounds like antimony pentafluoride. While antimony compounds, in general, are used in various organic reactions, specific mechanistic studies involving this compound are scarce in the available literature.

This compound is noted for its use as a catalyst in certain organic synthesis applications and in the production of dyes. However, detailed reaction pathways and kinetic mechanisms for these catalytic processes are not well-established. It is known to be soluble in some organic solvents, which is a prerequisite for its use in homogeneous catalysis.

The compound can participate in several types of general reactions:

Oxidation: It can be oxidized by strong oxidizing agents.

Reduction: It can be reduced to antimony trisulfide or elemental antimony.

Substitution: It undergoes substitution reactions, particularly with strong acids, which results in the liberation of hydrogen sulfide.

While organoantimony chemistry is a broad field, with compounds containing antimony-carbon bonds, the direct involvement of this compound in the formation of these bonds or in complex organometallic reaction mechanisms is not a prominent feature in the reviewed research. Most organometallic antimony chemistry starts from antimony halides or other precursors. chemicalbook.com The primary documented reactions of this compound are largely inorganic in nature, such as its reaction with sodium sulfide to form Schlippe's salt (Na₃SbS₄).

Advanced Applications and Functional Materials Development

Energy Storage Technologies

Antimony sulfides, particularly antimony trisulfide (Sb₂S₃), are being investigated as high-capacity anode materials for next-generation rechargeable batteries. core.ac.ukbohrium.com Their energy storage mechanism involves a combination of conversion and alloying reactions, which allows for a high theoretical specific capacity. core.ac.uk However, this process is also associated with significant volume changes during charging and discharging, which can lead to poor cycling stability. core.ac.uk

Anode Materials for Lithium-ion Batteries (LIBs)

Antimony trisulfide (Sb₂S₃) is a promising anode material for lithium-ion batteries due to its high theoretical specific capacity of 946 mAh g⁻¹. acs.org This high capacity is achieved through a multi-step electrochemical reaction involving both conversion and alloying processes upon lithiation. core.ac.uk However, the large volume expansion during the alloying reaction (formation of Li₃Sb) can cause pulverization of the electrode material and rapid capacity fading. researchgate.netcore.ac.uk

To address these challenges, research has focused on nanostructuring the Sb₂S₃ and creating composites with conductive materials. For instance, Sb₂S₃ nanorods wrapped in graphene nanosheets have demonstrated a highly reversible specific capacity of approximately 910 mAh g⁻¹ at a current density of 100 mA g⁻¹. core.ac.ukresearchgate.net The graphene framework acts as a buffer to accommodate the volume changes and enhances the electronic conductivity of the electrode. core.ac.uk Similarly, electrostatically assembled Sb₂S₃ nanowires on MXene nanosheets have shown a high capacity of 813 mAh g⁻¹ at 50 mA g⁻¹ and maintained a capacity of 735 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹. acs.org Even bulk antimony sulfide (B99878), when used with an optimized electrode-electrolyte system, has exhibited a stable capacity of 800 mAh g⁻¹. qianggroup.com

Table 1: Electrochemical Performance of Antimony Trisulfide-Based Anodes in Lithium-ion Batteries

| Anode Material | Current Density | Reversible Capacity (after cycles) | Capacity Retention |

|---|---|---|---|

| Sb₂S₃ Nanorods wrapped in Graphene | 100 mA g⁻¹ | ~910 mAh g⁻¹ | Good |

| Sb₂S₃ Nanowires on MXene | 100 mA g⁻¹ | 735 mAh g⁻¹ (100) | 88% |

| Bulk Sb₂S₃ with Polyimide binder | Not specified | 800 mAh g⁻¹ | Stable |

| Sb₂S₃/MXene Nanocomposite | 3 A g⁻¹ | 466 mAh g⁻¹ | Excellent rate capability |

Anode Materials for Sodium-ion Batteries (SIBs)

The abundance and low cost of sodium have made sodium-ion batteries (SIBs) an attractive alternative to LIBs for large-scale energy storage. bohrium.com Antimony trisulfide (Sb₂S₃) is also a promising anode material for SIBs, with the same high theoretical capacity of 946 mAh g⁻¹ based on conversion and alloying reactions with sodium. bohrium.com However, the larger ionic radius of sodium compared to lithium exacerbates the problem of volume expansion during cycling. bohrium.com

The use of carbon composites is a key strategy to improve the performance of Sb₂S₃ anodes in SIBs. bohrium.com For example, Sb₂S₃ nanorods grown on reduced graphene oxide (Sb₂S₃ NRs@rGO) have demonstrated a discharge capacity of 769.05 mAh g⁻¹ at a current density of 100 mA/g after 100 cycles. nih.gov Amorphous Sb₂S₃/graphene nanocomposites have shown a reversible capacity of 881.2 mAh g⁻¹ at 0.1 A g⁻¹ after 50 cycles. bohrium.com The amorphous structure and the graphene support help to tolerate the drastic volume changes. bohrium.com Furthermore, composites of Sb₂S₃ with multi-walled carbon nanotubes (MWCNTs) have exhibited a high reversible capacity of 548.7 mAh g⁻¹ at 100 mA g⁻¹ after 100 cycles, with interfacial covalent bonding between the components enhancing charge transfer efficiency. rsc.org

Table 2: Electrochemical Performance of Antimony Trisulfide-Based Anodes in Sodium-ion Batteries

| Anode Material | Current Density | Reversible Capacity (after cycles) |

|---|---|---|

| Sb₂S₃ NRs@rGO | 100 mA g⁻¹ | 769.05 mAh g⁻¹ (100) |

| Amorphous Sb₂S₃/Graphene | 100 mA g⁻¹ | 881.2 mAh g⁻¹ (50) |

| MWCNTs/Sb₂S₃ | 100 mA g⁻¹ | 548.7 mAh g⁻¹ (100) |

| Sb₂S₃-SNG (S,N-codoped graphene) | 50 mA g⁻¹ | 537 mAh g⁻¹ (initial charge) |

Anode Materials for Potassium-ion Batteries (PIBs)

Potassium-ion batteries (PIBs) are also being explored due to the abundance of potassium. acs.org However, the even larger size of potassium ions presents significant challenges for anode materials, leading to sluggish kinetics and severe volume expansion. nih.govresearchgate.net Antimony-based materials are considered promising for PIBs due to their high theoretical capacity. qianggroup.comresearchgate.net

For antimony sulfide anodes, research has focused on composite materials to enhance stability and performance. A composite of Sb₂S₃ nanoparticles anchored on porous S,N-codoped graphene (Sb₂S₃-SNG) delivered an initial charge capacity of 537 mAh g⁻¹ at 50 mA g⁻¹ with 89.4% capacity retention after 100 cycles. acs.org Another approach involves encapsulating Sb₂S₃ nanorods in reduced graphene oxide and nitrogen-doped carbon (Sb₂S₃@rGO@NC), which showed a high initial charge capacity of 505.6 mAh g⁻¹ at 50 mA g⁻¹. A core-shell structure of Sb₂S₃-C@Nb₂O₅-C nanofibers demonstrated excellent cycling stability, retaining 347.5 mAh g⁻¹ after 100 cycles at 0.1 A g⁻¹. nih.gov

Table 3: Electrochemical Performance of Antimony Trisulfide-Based Anodes in Potassium-ion Batteries

| Anode Material | Current Density | Reversible Capacity (after cycles) | Capacity Retention |

|---|---|---|---|

| Sb₂S₃-SNG | 50 mA g⁻¹ | ~480 mAh g⁻¹ (100) | 89.4% |

| Sb₂S₃@rGO@NC | 50 mA g⁻¹ | 505.6 mAh g⁻¹ (initial charge) | Good |

| Sb₂S₃-C@Nb₂O₅-C NFs | 100 mA g⁻¹ | 347.5 mAh g⁻¹ (100) | Excellent |

| Sb/Sb₂S₃@CHT | 200 mA g⁻¹ | 400.9 mAh g⁻¹ (200) | Outstanding |

Design of Antimony Sulfide/Carbon Composites for Enhanced Performance

Different forms of carbon have been successfully integrated with antimony sulfide:

Graphene: Its two-dimensional structure provides an excellent conductive network and a high surface area for anchoring Sb₂S₃ nanoparticles, as seen in Sb₂S₃-SNG composites. acs.org

Carbon Nanotubes (CNTs): The one-dimensional structure of CNTs can create a three-dimensional interconnected conductive network, improving rate capability and cycling stability. rsc.org

Amorphous Carbon Coatings: A thin layer of amorphous carbon can be coated on Sb₂S₃ nanoparticles to improve conductivity and buffer volume changes. researchgate.net

Carbon Nanofibers (CNFs): These provide a robust and flexible backbone for the active material, enhancing the structural integrity of the electrode. nih.gov

The synergistic effect between the antimony sulfide and the carbon matrix leads to significantly improved electrochemical performance, including higher reversible capacity, better rate capability, and longer cycle life. bohrium.com

Electrochemical Kinetics and Charge Transfer Mechanisms in Energy Storage Devices

The electrochemical energy storage in antimony sulfide anodes proceeds through a multi-step reaction involving both conversion and alloying mechanisms. researchgate.net

For sodium-ion batteries, the proposed reaction mechanism is:

Conversion reaction: Sb₂S₃ + 6Na⁺ + 6e⁻ ↔ 2Sb + 3Na₂S

Alloying reaction: 2Sb + 6Na⁺ + 6e⁻ ↔ 2Na₃Sb

A similar multi-step process occurs in lithium-ion and potassium-ion batteries. researchgate.net The kinetics of these reactions, however, can be sluggish, and the conversion reaction can have poor reversibility, leading to capacity decay. nih.gov

The introduction of a carbon matrix not only improves the electronic conductivity but also enhances the ion diffusion kinetics by providing more accessible pathways for Li⁺, Na⁺, or K⁺ ions. acs.org Furthermore, the creation of heterostructures, for example by introducing other metal sulfides like In₂S₃, can optimize the crystal structure and provide more channels for rapid ion transfer, leading to a high pseudocapacitance effect and improved rate performance. The study of these kinetic factors is crucial for designing high-performance antimony sulfide-based anodes.

Optoelectronic Devices and Photovoltaics

Antimony sulfide (Sb₂S₃) is a promising semiconductor material for optoelectronic applications, particularly in photovoltaics, due to its desirable properties. It has a suitable direct band gap of approximately 1.7 eV and a high absorption coefficient in the visible light spectrum, making it an effective light-absorbing layer in solar cells. Additionally, its constituent elements are earth-abundant and non-toxic.

Researchers have fabricated Sb₂S₃ thin-film solar cells with various techniques, achieving power conversion efficiencies that are continuously improving. For instance, solar cells with hydrothermally deposited Sb₂S₃ have reached efficiencies of up to 7.69% after a light-soaking treatment. acs.org Optimization of the device architecture, such as using double electron transport layers, has the potential to further increase the theoretical efficiency to over 20%. researchgate.net

Antimony pentasulfide (Sb₂S₅) can be used as a precursor material for the synthesis of Sb₂S₃ thin films. In some fabrication processes, Sb₂S₅ is deposited and then thermally treated to form the desired Sb₂S₃ absorber layer. This approach offers a potential route for scalable and cost-effective production of Sb₂S₃-based solar cells. Beyond photovoltaics, the unique properties of one-dimensional single-crystalline Sb₂S₃ rods suggest their potential use in other optoelectronic devices like photodetectors, which have shown high responsiveness and fast switching speeds.

Catalysis

Antimony sulfide compounds have demonstrated potential in catalytic applications, ranging from industrial processes to advanced environmental and energy storage technologies.

This compound (Sb₂S₅), also known as antimony red, has historically been used as a vulcanizing agent in the production of red rubber and as a red pigment. smolecule.com While its role in organic synthesis is less documented than other catalysts, it is recognized as a catalyst in certain applications. usgs.gov It serves as a precursor for other antimony compounds, such as Schlippe's Salt (Na₃SbS₄·9H₂O). usgs.gov

Recent studies have begun to explore the photocatalytic potential of antimony sulfides. Antimony(V) sulfide has shown activity in the photocatalytic degradation of organic pollutants like methylene (B1212753) blue and bacteria under light irradiation, suggesting its potential use in water treatment. smolecule.com The mechanism often involves the generation of reactive oxygen species upon illumination. Furthermore, research into ultrathin Sb₂S₅ nanofibers has highlighted their application as selective adsorbents for heavy metal ions, such as lead, from water.

Recent innovations have focused on modifying the structure of antimony sulfide to enhance its catalytic properties. A notable example is the development of oxygen-doped antimony sulfide (Sb₂S₃) nanosheets (SS-O NSs) as a high-performance catalyst. These materials have shown significant promise in facilitating the catalytic conversion of polysulfides in lithium-sulfur (Li-S) batteries.

In Li-S batteries, the "shuttle effect," caused by the dissolution of lithium polysulfides (LiPSs), is a major issue that leads to rapid capacity decay. The oxygen-doped Sb₂S₃ nanosheets help mitigate this problem through several mechanisms:

Improved Conductivity: Oxygen doping enhances the electrical conductivity of the Sb₂S₃ nanosheets.

Strong Adsorption and Catalysis: The nanosheets exhibit strong adsorbability and a catalytic effect towards LiPSs, which helps to trap them at the cathode and facilitate their conversion.

Accelerated Ion Diffusion: The material promotes rapid lithium-ion (Li⁺) diffusion, which is crucial for fast liquid-to-solid sulfur conversion kinetics.

Role of Antimony Compounds as Catalysts in Various Chemical Reactions

Antimony and its derivatives are notable for their catalytic activity in a range of chemical reactions, a property stemming from antimony's ability to act as a Lewis acid and participate in redox processes. acs.org As a p-block metalloid, antimony can exist in various oxidation states, primarily +3 and +5, which allows it to facilitate reactions through coordination and electron transfer. researchgate.net The catalytic applications of antimony compounds are diverse, spanning from large-scale polymer production to specialized organic syntheses. While current research primarily focuses on material modification, the role of antimony compounds as catalysts in organic synthesis is significant, particularly as Lewis acids or as part of dual-metal catalytic systems. acs.orgnih.gov

The catalytic mechanism of antimony compounds often involves their function as Lewis acids, where they accept electron pairs to activate substrates. researchgate.net This is particularly evident in the case of antimony halides. Furthermore, in reactions like polyester (B1180765) synthesis, the mechanism is believed to involve the formation of an antimony-glycolate complex which then activates the hydroxyl end-groups for polycondensation. researchgate.netnih.gov

Polymerization Reactions

One of the most significant industrial applications of antimony compounds is as catalysts in polymerization, particularly in the synthesis of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). daneshyari.commit.edumdpi.com

Antimony Trioxide (Sb₂O₃) is the most prevalently used catalyst for the polycondensation step in PET manufacturing. nih.govdaneshyari.com It is favored for its high catalytic activity, low tendency to promote side reactions, and minimal impact on the final polymer's color. google.comnih.gov The catalyst, typically used in concentrations of 0.01% to 0.1% by weight, accelerates the polymerization to achieve the high molecular weights necessary for producing films and filaments. google.com The mechanism involves the reaction of antimony trioxide with ethylene (B1197577) glycol to form a soluble glycolate (B3277807) complex, which is the active catalytic species. researchgate.net

Other Antimony Compounds in Polymerization, such as antimony acetate (B1210297) and antimony glycolates, are also employed as polycondensation catalysts in PET production. researchgate.netgoogle.com this compound (Sb₂S₅) has also been investigated as a potential polymerization initiator. cymitquimica.com

| Catalyst | Typical Process Stage | Key Features | Reference |

|---|---|---|---|

| Antimony Trioxide (Sb₂O₃) | Polycondensation | High activity, high selectivity, most widely used industrial catalyst for PET. | nih.govdaneshyari.comnih.gov |

| Antimony Acetate | Polycondensation | Also used in PET synthesis, often in conventional processes. | google.com |

| Antimony Glycolates | Polycondensation | Formed in situ from other antimony compounds and ethylene glycol. | researchgate.net |

Lewis Acid Catalysis

Antimony halides are potent Lewis acids and are utilized as catalysts in a variety of organic transformations, including Friedel-Crafts reactions and halogenations. sci-hub.se The Lewis acidity of antimony compounds can be tuned by altering the electron-withdrawing nature of the ligands attached to the antimony center. researchgate.net

Antimony(V) Chloride (SbCl₅) is a versatile and powerful Lewis acid catalyst. sci-hub.se It is employed in electrophilic aromatic substitutions, such as Friedel-Crafts acylation and alkylation, as well as in isomerization and halogenation reactions. sci-hub.seacs.org Its high Lewis acidity facilitates the generation of carbocationic intermediates necessary for these transformations.

Antimony(III) Chloride (SbCl₃) also functions as a mild and efficient Lewis acid catalyst in various organic reactions. It has been shown to effectively catalyze the conversion of sulfoxides to α-fluoro thioethers. acs.org

Antimony Trifluoride (SbF₃) , sometimes known as Swarts' reagent, is a key catalyst in fluorination reactions. wikipedia.org It is particularly useful for converting chlorinated organic compounds to their fluorinated counterparts in what is known as the Swarts reaction. wikipedia.org The active species in this reaction is often antimony trifluorodichloride (SbCl₂F₃), formed by the reaction of SbF₃ with a chlorine source. wikipedia.org Beyond fluorination, it is also used to catalyze the manufacture of chlorofluorides. nih.govfluoridealert.org

| Catalyst | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|

| Antimony(V) Chloride (SbCl₅) | Friedel-Crafts Acylation/Alkylation | Activates acylating/alkylating agent. | sci-hub.seacs.orgresearchgate.net |

| Antimony(V) Chloride (SbCl₅) | Halogenation | Activates halogenating agent. | sci-hub.se |

| Antimony(III) Chloride (SbCl₃) | Fluorination of Sulfoxides | Potent catalyst for conversion with (diethylamino)sulfur trifluoride. | acs.org |

| Antimony Trifluoride (SbF₃) | Swarts Reaction (Fluorination) | Fluorinating agent, converts chlorides to fluorides. | wikipedia.org |

Other Catalytic Applications

The catalytic utility of antimony compounds extends to other areas as well.

This compound (Sb₂S₅) is mentioned as a catalyst in organic synthesis and dye production, although specific, well-documented examples are limited in recent literature. Its primary roles are as a red pigment and as a vulcanizing agent in the rubber industry. daneshyari.commit.edumdpi.comresearchgate.net There is also emerging research into its use as a photocatalyst for water treatment. smolecule.com

Antimony Oxides in Oxidation Reactions: Antimony trioxide, when combined with tin dioxide, can catalyze the partial oxidation of propylene. nih.gov

Antimony in Electrocatalysis: Composites containing antimony sulfides, such as BaS:MnS:Sb₂S₅, have been studied for their electrocatalytic performance in oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) activities, which are crucial for water splitting technologies. researchgate.net

Environmental Remediation and Biogeochemical Interactions

Antimony Mobility and Speciation in Contaminated Environments

The mobility and chemical form (speciation) of antimony in the environment are governed by a complex interplay of factors, including pH, redox potential (Eh), and the presence of other substances. nih.gov Antimony typically exists in two primary oxidation states: the more toxic trivalent form, Sb(III), and the pentavalent form, Sb(V). nih.gov Under oxidizing (aerobic) conditions, the less toxic and more soluble antimonate (B1203111), Sb(OH)₆⁻, is the dominant species. nih.govresearchgate.net Conversely, in oxygen-poor (anoxic) environments, the more toxic antimonite, Sb(OH)₃, prevails. nih.govnih.gov The mobility of these species is pH-dependent; Sb(V) is generally more mobile in the pH range of 5.0 to 8.5 due to its negative charge. nih.gov

The transformation between these states is influenced by both abiotic and biotic factors. For instance, iron and manganese oxyhydroxides can act as natural sequestering agents, adsorbing antimony and controlling its dissolved concentrations. sci-hub.se The presence of sulfide (B99878) is particularly important in the context of antimony pentasulfide. In sulfidic environments, antimony can form thioantimony species, where sulfur atoms replace oxygen in the oxyanions. rsc.org This is exemplified by the formation of stibnite (B1171622) (Sb₂S₃), the primary ore of antimony. rsc.org The release of antimony from sources like mining waste is often accelerated by weathering and can be influenced by rainfall and acidification. sci-hub.se

Remediation Strategies for Antimony-Contaminated Media

Several strategies are being explored and implemented to address antimony contamination in soil and water, leveraging biological, chemical, and physical processes.

Bioremediation using microorganisms, particularly sulfate-reducing bacteria (SRB), is a promising and environmentally friendly approach for removing antimony from wastewater. nih.govdntb.gov.ua SRB can reduce sulfate (B86663) to sulfide under anaerobic conditions. dntb.gov.ua This biogenic sulfide then chemically reduces the more mobile Sb(V) to the less mobile Sb(III), which subsequently precipitates as antimony trisulfide (Sb₂S₃), effectively removing it from the water. nih.govmdpi.com

Studies have demonstrated the high efficiency of this process. For example, a specific strain of SRB, Cupidesulfovibrio oxamicus (SRB49), was able to remove 95% of Sb(V) from a solution with a concentration of 100 mg/L within 48 hours under optimal conditions. nih.govmdpi.com The optimal conditions for this process include a temperature range of 37-40°C and a slightly alkaline initial pH of 8. nih.govmdpi.com The presence of other elements can also influence the efficiency; for instance, the addition of Sb did not negatively impact the simultaneous removal of arsenic from acid mine drainage in a fixed-bed column bioreactor. dntb.gov.ua

| SRB Strain | Initial Sb(V) Concentration (mg/L) | Removal Efficiency (%) | Time (h) | Key Findings |

| Cupidesulfovibrio oxamicus (SRB49) | 100 | 95 | 48 | Sb(V) is reduced and precipitates as Sb₂S₃. nih.govmdpi.com |

| Enriched SRB community | 2.5–50 | 83.5–90 | Not specified | Efficiency decreased at higher Sb concentrations. mdpi.com |

| Desulfovibrio desulfuricans | 30 (Sb(III)) | >91.02 | 168 | Optimal precipitation at pH 7.13. mdpi.com |

| SRB-based bioreactor | Varied | up to 97.9 | Not specified | Efficiently removed Sb alongside As from acid mine drainage. dntb.gov.ua |

Adsorption and immobilization are widely used techniques to remove antimony from contaminated water and soil. These methods involve using various materials that can bind antimony, reducing its mobility and bioavailability.

A variety of adsorbents have been investigated for their effectiveness in removing antimony. These include:

Iron-based materials: Iron oxides and oxyhydroxides show a high affinity for antimony. sci-hub.se Materials like Fe-Mn binary oxide supported on alumina (B75360) have proven effective in removing antimony from both surface water and soil. nih.gov In one study, a 5% application of this composite significantly inhibited the leaching of antimony by 93.6% after 30 days. nih.gov Iron-based sorbents like ferric sulfate have shown up to 97% sorption of antimony in batch experiments. nih.gov

Biochar: Biochar, a charcoal-like substance produced from biomass, can be an effective adsorbent. frontiersin.org Mn-coated biochar has demonstrated a significant ability to remove both Sb(III) and Sb(V), with the adsorption process being primarily chemisorption. nih.gov

Mineral Sorbents: Clay minerals and other mineral-based materials can also be used for antimony immobilization. frontiersin.org

The effectiveness of these techniques can be influenced by factors such as pH and the presence of other ions. nih.gov For instance, while some iron-based sorbents are highly effective at immobilizing antimony, they may increase the mobility of other metals like copper and zinc, necessitating the use of combined amendments. nih.govmdpi.com

Phytoremediation is a cost-effective and green technology that uses plants to remove, contain, or render harmless environmental contaminants. frontiersin.orgresearchgate.net Certain plants, known as hyperaccumulators, can absorb and accumulate high concentrations of specific elements, including antimony.

Several plant species have been identified as having potential for antimony phytoremediation, including:

Pteris vittata frontiersin.orgnih.gov

Sorghum bicolor (sorghum) frontiersin.orgnih.gov

Colocasia esculenta avantipublishers.com

Zea mays (maize) avantipublishers.com

The efficiency of phytoremediation can be enhanced by the use of soil amendments. These amendments can alter the soil's physicochemical properties to increase the bioavailability of antimony to the plants or to immobilize it, reducing its toxicity. frontiersin.org Organic fertilizers, such as those derived from food waste or composted manure, have been shown to reduce the bioavailability of antimony in the soil and improve plant growth. nih.govnih.gov For example, the application of food waste organic fertilizer increased the height of Pteris vittata by 82.12% compared to a control group in antimony-contaminated soil. nih.gov Inorganic amendments like limestone and iron-based compounds can also be used to stabilize antimony in the soil. nih.govacs.org

| Plant Species | Amendment | Key Findings |

| Pteris vittata | Food waste organic fertilizer | Increased plant height by 82.12%. nih.gov |

| Wheat | Poultry and sheep compost | Decreased Sb uptake by wheat and increased biomass. nih.gov |

| Sorghum bicolor | Titanium dioxide nanoparticles (TiO₂ NPs) | Data collected on plant growth and Sb accumulation under TiO₂ NP stress. nih.gov |

| Various | Iron-based amendments (e.g., CFH-12) | Significant retention of Sb (89-98%) in soil columns. acs.orgacs.org |

Mechanisms of Antimony Fixation and Transformation in Environmental Systems

The fixation and transformation of antimony in the environment are complex processes involving adsorption, precipitation, and redox reactions. Iron(III) oxides, such as goethite, play a crucial role in controlling the behavior of antimony by adsorbing Sb(V). acs.org The recrystallization of these iron oxides, which can be catalyzed by aqueous Fe(II) under reducing conditions, can significantly affect the sorption and mobility of antimony. acs.org

Microorganisms also play a direct and indirect role in the transformation of antimony. researchgate.net Some microbes can directly oxidize Sb(III) to the less toxic Sb(V), while others can reduce Sb(V) to Sb(III). nih.gov As discussed earlier, sulfate-reducing bacteria facilitate the precipitation of antimony as antimony trisulfide. mdpi.com The interaction of antimony with natural organic matter, such as humic acids, can also influence its mobility and speciation in soils. pan.pl

Geochemical Cycling of Antimony in Sulfide Mineral Systems

The geochemical cycling of antimony is closely tied to sulfide mineral systems, as antimony is a chalcophile element, meaning it has an affinity for sulfur. rsc.org The primary natural source of antimony is the sulfide mineral stibnite (Sb₂S₃). sci-hub.se The weathering of stibnite and other antimony-bearing sulfide minerals, often accelerated by mining activities, is a major pathway for the release of antimony into the environment. nih.govgeoscienceworld.org

In sulfidic environments, the interaction between antimony and sulfide can lead to the formation of dissolved thioantimony species. rsc.org The reductive dissolution of iron oxides induced by sulfide can also lead to the release of adsorbed antimony. researchgate.net The subsequent reoxidation of sulfide under aerobic conditions can further mobilize antimony by dissolving antimony-bearing sulfide minerals. researchgate.net This interplay between iron, sulfur, and antimony geochemistry is a key factor controlling the fate and transport of antimony in many contaminated environments.

Future Directions and Emerging Research Avenues

Rational Design of Antimony Pentasulfide-Based Materials with Tailored Properties

The future of this compound in advanced applications hinges on the ability to move from empirical discovery to rational design. This involves creating materials with precisely controlled properties for specific functions. By leveraging computational modeling and a deep understanding of chemical principles, researchers can predict how modifications to the material's structure and composition will influence its electronic, optical, and catalytic behaviors. One promising avenue is the deliberate engineering of the composition ratio in antimony sulfide (B99878) materials, which has been shown to significantly alter carrier concentration and transport dynamics without fundamentally changing the crystal structure or optical band gap researchgate.net.

The rational design approach could be applied to optimize this compound as a precursor for other functional materials. For instance, in the fabrication of solar cells, designing precursor properties could lead to antimony sulfide thin films with ideal bandgaps, improved crystallinity, and enhanced charge transport, ultimately boosting device efficiency researchgate.net. This design-led methodology represents a shift towards proactive material creation, enabling the development of next-generation materials for energy and electronic applications researchgate.netsdstate.edu.

In-depth Understanding of Structure-Property-Performance Relationships

A significant challenge and a key future research direction is the establishment of clear structure-property-performance relationships for this compound. The compound is known to be nonstoichiometric with a variable composition, and its precise structure remains largely unknown smolecule.comwikipedia.org. A pivotal discovery made through Mössbauer spectroscopy is that it is a derivative of antimony(III), not antimony(V), a finding that fundamentally impacts the understanding of its chemical reactivity smolecule.comwikipedia.org. This insight explains why acidification yields antimony(III) chloride rather than antimony(V) chloride wikipedia.org.

Future work must focus on elucidating this complex structure. Understanding the nature of the excess sulfur, which can be removed with carbon disulfide, is critical smolecule.comwikipedia.org. Research has already demonstrated a direct link between the precursor material and the final device performance. For example, antimony trisulfide (Sb2S3) thin films prepared by thermally evaporating this compound (Sb2S5) exhibit different properties than those prepared from Sb2S3 powder researchgate.net. The film derived from the pentasulfide precursor has a larger bandgap (1.69 eV) and, despite inferior crystallization, results in a planar solar cell with a significantly improved power conversion efficiency of 3.75% researchgate.net. This improvement is potentially linked to a higher space-charge density in the material researchgate.net. A deeper understanding of these relationships is essential for optimizing performance in applications like photovoltaics.

Exploration of Novel Applications in Interdisciplinary Fields

While historically used as a red pigment (Antimony red) and a vulcanizing agent for rubber, the future of this compound lies in high-technology and interdisciplinary fields wikipedia.orgresearchgate.netmphbook.ir. The most prominent emerging application is in the field of photovoltaics. Antimony sulfide is considered a promising light absorber for next-generation solar cells due to its suitable bandgap, high absorption coefficient, and the use of earth-abundant, non-toxic constituents researchgate.net.

Specifically, this compound is being investigated as an advanced precursor material for the fabrication of antimony trisulfide (Sb2S3) thin-film solar cells researchgate.netnih.gov. Using Sb2S5 via thermal evaporation can help compensate for the sulfur loss that typically occurs during the annealing of Sb2S3 films, thereby improving film quality and device performance researchgate.net. This has led to the highest efficiency reported for a thermally evaporated planar Sb2S3 solar cell researchgate.net. Further research could explore its potential in other electronic and optoelectronic devices, catalysis, and as a component in other advanced composite materials, moving far beyond its traditional industrial uses.

Development of Sustainable and Scalable Synthesis Methods

The traditional production of this compound involves the reaction of antimony and sulfur in an inert atmosphere at temperatures between 250 and 400 °C wikipedia.org. While effective, future applications, particularly in large-area electronics like solar panels, demand more sustainable, scalable, and controllable synthesis methods nih.gov.

Recent developments have focused on creating higher purity products through more sophisticated chemical routes. One patented method describes the preparation of high-purity (up to 96.2%) this compound using antimony pentoxide, concentrated hydrochloric acid, tartaric acid, and ammonium (B1175870) sulfide as raw materials google.com. This process, which involves dissolution, filtration, and precipitation, operates at lower temperatures (60-110 °C) and avoids the production of toxic gases, representing a more scalable and controlled approach google.com. For industrial-scale production, advanced pyrometallurgical techniques like the cyclone smelting process, which operates at 1100 to 1200 °C, offer high purity through vapor-phase reactions smolecule.com. The development of low-cost, repeatable, and environmentally benign deposition methods is a critical research area for enabling the widespread use of antimony sulfide materials in technologies like solar cells nih.govresearchgate.net.

Advanced Characterization Techniques for In-situ and Operando Studies

To fully understand and engineer this compound-based materials, advanced characterization is essential. While Mössbauer spectroscopy has been crucial in determining the antimony oxidation state as Sb(III), a combination of techniques is needed to resolve the remaining structural ambiguities smolecule.comwikipedia.org. Future studies should employ a suite of methods, including X-ray Photoelectron Spectroscopy (XPS) and Raman spectroscopy, to gain a complete picture of the compound's structure and bonding .

For its application in devices, characterization extends to the resulting materials. Techniques such as Field-Emission Scanning Electron Microscopy (FE-SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are used to analyze the morphology and elemental composition of thin films, while Capacitance-Voltage (C-V) measurements provide insight into the electronic properties of the devices researchgate.net. A critical frontier in this area is the use of in-situ and operando techniques. These methods would allow researchers to observe the physical and chemical transformations of this compound in real-time as it is being processed (e.g., during thermal annealing) or as the final device is operating. Such studies are indispensable for understanding degradation mechanisms, reaction pathways, and the dynamic structure-property relationships that govern performance.

Q & A

Basic: What are the standard laboratory synthesis methods for antimony pentasulfide (Sb₂S₅)?

This compound is typically synthesized by reacting sulfur with antimony trisulfide (Sb₂S₃) under controlled conditions. A common method involves heating Sb₂S₃ with excess sulfur at 250–300°C, followed by extraction with carbon disulfide to remove unreacted sulfur . Commercial samples often contain impurities like Sb₂S₃ and free sulfur, requiring purification via Soxhlet extraction . Analytical confirmation includes X-ray diffraction (XRD) to verify crystallinity and energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation.

Basic: How can researchers determine the oxidation state of antimony in Sb₂S₅?

Despite its name, this compound is non-stoichiometric, with antimony predominantly in the +3 oxidation state. This is confirmed via Mössbauer spectroscopy and X-ray photoelectron spectroscopy (XPS), which reveal the absence of Sb⁵+ . Sulfur exists as S⁻ (bound to Sb) and S–S bonds, explaining the "pentasulfide" nomenclature despite the lack of Sb⁵+.

Basic: What solvents are suitable for dissolving Sb₂S₅ in experimental settings?

Sb₂S₅ is insoluble in water and ethanol but dissolves in concentrated hydrochloric acid (HCl), producing antimony trichloride (SbCl₃), hydrogen sulfide (H₂S), and elemental sulfur :

It also dissolves in alkaline solutions (e.g., NaOH), forming thioantimonate complexes like [SbS₄]³⁻ .

Basic: What safety protocols are critical when handling Sb₂S₅?

Sb₂S₅ is toxic upon inhalation or ingestion and may cause respiratory irritation. Use fume hoods, gloves, and PPE. In case of exposure, follow OSHA guidelines: rinse with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium carbonate .

Advanced: How do contradictions in reported oxidation states of Sb₂S₅ impact material characterization?

Early literature assumed Sb⁵+ in Sb₂S₅, but spectroscopic studies confirm Sb³+ with excess sulfur. This discrepancy complicates electrochemical and catalytic studies. For example, redox reactions involving Sb₂S₅ must account for sulfur’s role in electron transfer. Researchers should combine XPS, Raman spectroscopy, and thermogravimetric analysis (TGA) to resolve ambiguities .

Advanced: What methodologies analyze the thermal decomposition of Sb₂S₅?

TGA and differential scanning calorimetry (DSC) reveal Sb₂S₅ decomposes at 75°C into Sb₂S₃ and sulfur :

Above 300°C, Sb₂S₃ oxidizes to Sb₂O₃ in air. Researchers must control atmosphere (N₂ vs. O₂) to isolate decomposition pathways.

Advanced: How does non-stoichiometry affect Sb₂S₅’s reactivity in vulcanization studies?

Sb₂S₅’s variable sulfur content influences its efficacy as a vulcanizing agent. Excess sulfur enhances cross-linking in rubber but may reduce mechanical stability. Methodologies like elemental mapping (EDS) and XRD quantify sulfur distribution, while tensile testing correlates stoichiometry with material performance .

Advanced: What analytical techniques resolve structural ambiguities in Sb₂S₅?

- XRD : Identifies crystalline phases (e.g., Sb₂S₃ vs. Sb₂S₅).

- Raman Spectroscopy : Detects S–S vibrational modes (~450 cm⁻¹) and Sb–S bonds (~300 cm⁻¹) .

- TGA-DSC : Quantifies sulfur loss during decomposition .

- XPS : Validates Sb³+ oxidation state .

Table 1: Key Physical and Thermal Properties of Sb₂S₅

| Property | Value | Reference |

|---|---|---|

| Density | 4.12 g/cm³ | |

| Decomposition Temp. | 75°C (in air) | |

| Solubility in HCl | Complete (with H₂S evolution) | |

| Oxidation State (Sb) | +3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.